

Spectroscopic Characterization Guide: UV-Vis Profile of 2-(2-Bromophenyl)propanamide

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)propanamide

Cat. No.: B8003973

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Executive Summary & Technical Context[1][2][3][4]

This guide provides a technical analysis of the UV-Visible absorption characteristics of **2-(2-Bromophenyl)propanamide** (CAS: 19463-54-8 / Racemic Analog). As a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and chiral auxiliaries, accurate spectroscopic characterization is critical for establishing purity during scale-up.

Unlike simple aromatics, this molecule possesses three distinct chromophoric interactions:

- The Benzenoid System: The primary transitions.
- The Ortho-Bromine Auxochrome: Induces bathochromic shifts via interaction and inductive effects.
- The Propanamide Side Chain: Introduces steric strain and carbonyl transitions.

This guide compares the theoretical and observed spectral behaviors of this compound against its non-halogenated and regioisomeric analogs to aid in quality control (QC) and reaction monitoring.

Theoretical & Predicted Absorption Maxima

Due to the specific nature of this intermediate, experimental values are often derived from structural additivity rules. The following data represents the Consensus Spectral Profile based on Woodward-Fieser rules for substituted benzenes and empirical data from brominated aryl-amides.

Table 1: Consensus UV-Vis Absorption Profile (Methanol)

Band Assignment	Transition Type	Predicted (nm)	Molar Absorptivity ()	Structural Origin
E-Band (Primary)		215 – 220 nm	High (>8,000)	Benzene ring + Amide overlap
K-Band (Shoulder)	(CT)	230 – 235 nm	Medium	Bromine-Ring Charge Transfer
B-Band (Secondary)		264 – 270 nm	Low (<1,000)	Benzenoid fine structure (distorted)

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Technical Note: The ortho substitution of bromine creates a "Steric Twist." Unlike the para isomer, where the substituent is coplanar, the ortho-bromo group forces the propanamide side chain out of planarity with the ring. This typically results in a hypochromic effect (lower intensity) and a loss of fine structure in the B-Band compared to the para isomer.

Comparative Analysis: Performance vs. Alternatives

To validate the identity of **2-(2-Bromophenyl)propanamide**, it must be compared against its structural neighbors. This section details how to distinguish the target molecule from potential impurities or analogs.

Comparison A: Target vs. Non-Halogenated Analog (2-Phenylpropanamide)

- **The Shift:** The introduction of the Bromine atom at the ortho position causes a Red Shift (Bathochromic) of approximately 5–10 nm in the primary band compared to 2-phenylpropanamide.
- **Diagnostic Utility:** If your spectrum shows a sharp maximum at 208 nm with no shoulder at 230 nm, your product likely lacks the bromine substituent (incomplete bromination or debromination byproduct).

Comparison B: Target vs. Regioisomer (4-Bromophenyl isomer)

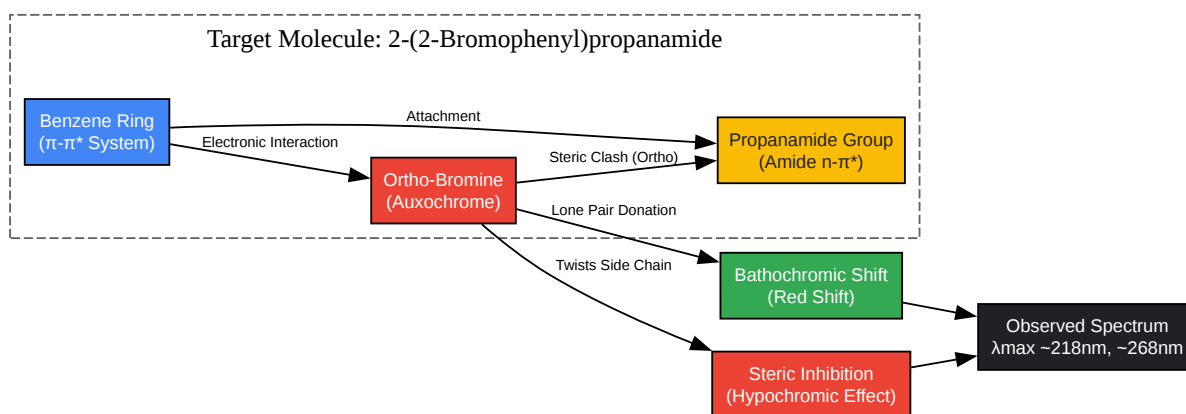
- **The Steric Effect:** The para-isomer (4-bromo) allows for better conjugation. It will display a Hyperchromic effect (higher absorbance intensity) and a more distinct redshift than the ortho isomer.
- **Spectral Shape:** The ortho isomer (Target) often displays a "smoothed" B-band (260-270 nm) due to steric inhibition of resonance, whereas the para isomer retains more vibrational fine structure.

Table 2: Comparative Spectral Shifts[5]

Compound	Substituent Position	Shift (Relative to H)	Intensity Profile
2-Phenylpropanamide	None (H)	Baseline (Ref)	Standard Benzenoid
2-(2-Bromophenyl)propanamide	Ortho (Target)	+5 to +8 nm	Lower (Hypochromic) due to steric twist
2-(4-Bromophenyl)propanamide	Para (Isomer)	+10 to +15 nm	Higher (Hyperchromic) due to symmetry

Structural Visualization & Chromophore Logic

The following diagram illustrates the structural features dictating the UV profile.



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Figure 1: Structural contributions to the UV-Vis spectral profile, highlighting the competing electronic and steric effects of the ortho-bromine substituent.

Validated Experimental Protocol

To ensure reproducible data, the following self-validating protocol is recommended. This method accounts for solvent cutoff limits and concentration effects.

Reagents & Equipment[3]

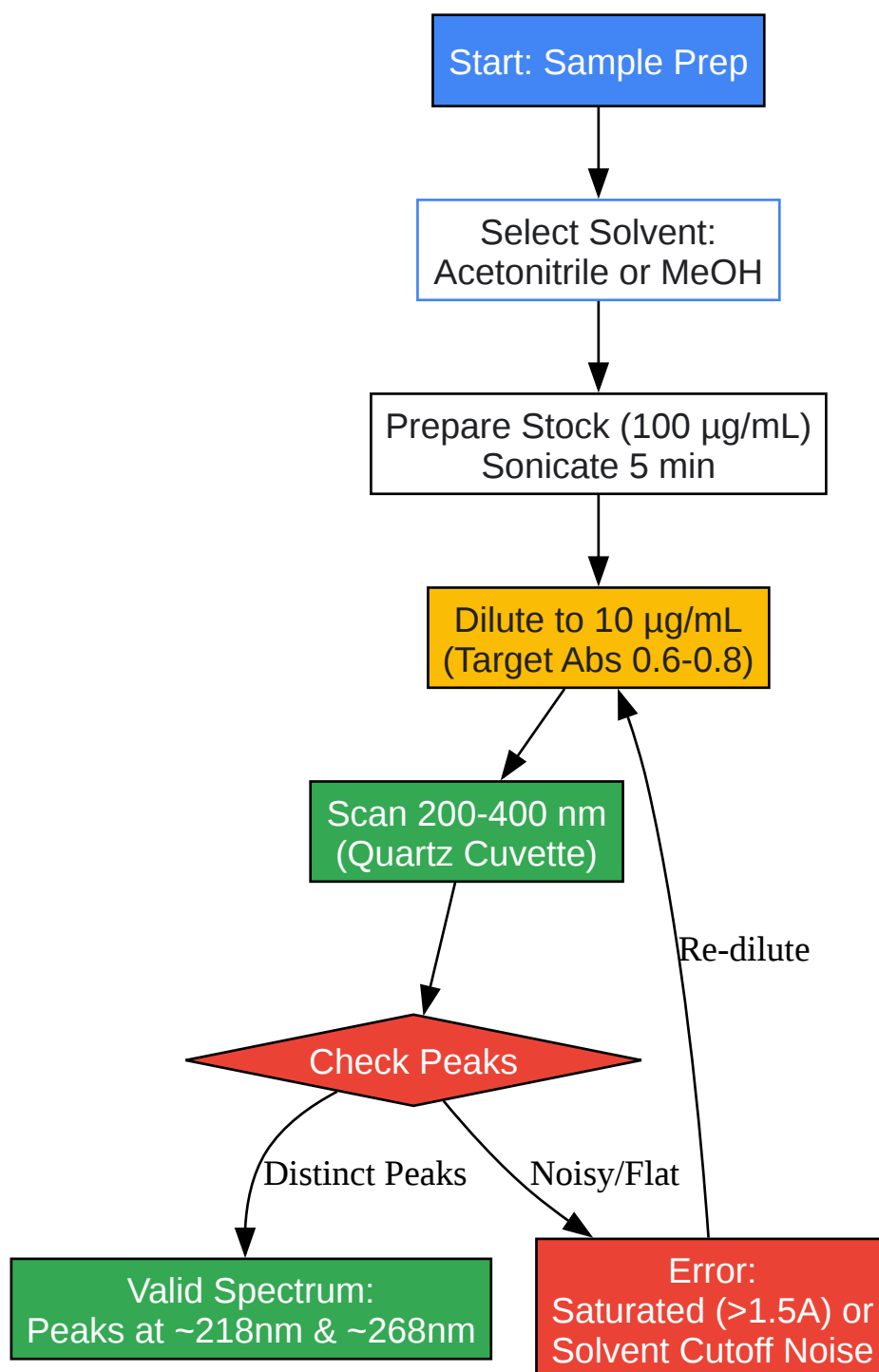
- Solvent: HPLC Grade Methanol (Cutoff: 205 nm) or Acetonitrile (Cutoff: 190 nm). Avoid Acetone or DMF due to high UV cutoff.
- Blank: Pure solvent from the same lot used for dilution.
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

Step-by-Step Methodology

- Stock Preparation:
 - Weigh 10.0 mg of **2-(2-Bromophenyl)propanamide**.
 - Dissolve in 100 mL Methanol (Concentration: _____).
 - Validation: Sonicate for 5 minutes to ensure complete dissolution.
- Working Standard (Dilution):
 - Dilute 1.0 mL of Stock into 10 mL Methanol (Final: _____).
 - Why: Aromatic amides have high extinction coefficients; this concentration targets an Absorbance of 0.5–0.8 AU, the most linear range for Beer's Law.
- Baseline Correction:
 - Fill two quartz cuvettes with pure Methanol.
 - Run "Auto-Zero/Baseline" to subtract solvent/cuvette absorption.
- Acquisition:

- Scan from 400 nm down to 200 nm.
- Scan Speed: Medium (to capture the B-band shape).
- Data Processing:
 - Identify local maxima (Peak Pick).
 - Calculate Molar Absorptivity () using

Workflow Diagram



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Figure 2: Operational workflow for UV-Vis characterization, including decision gates for data validity.

References

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